4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde
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Overview
Description
4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde is an organic compound with the molecular formula C15H12F2O and a molecular weight of 246.26 g/mol It is characterized by the presence of a benzaldehyde group substituted with a 2,5-difluorophenyl ethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde typically involves the reaction of 2,5-difluorophenyl ethyl bromide with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-(1-(2,5-Difluorophenyl)ethyl)benzoic acid.
Reduction: 4-(1-(2,5-Difluorophenyl)ethyl)benzyl alcohol.
Substitution: 4-(1-(2,5-Difluorophenyl)ethyl)-2-nitrobenzaldehyde (nitration product).
Scientific Research Applications
4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological processes, such as enzyme inhibition or activation, and the alteration of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-(2,4-Difluorophenyl)ethyl)benzaldehyde
- 4-(1-(3,5-Difluorophenyl)ethyl)benzaldehyde
- 4-(1-(2,6-Difluorophenyl)ethyl)benzaldehyde
Uniqueness
4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets. Compared to its analogs, the 2,5-difluoro substitution pattern may confer distinct electronic and steric properties, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C15H12F2O |
---|---|
Molecular Weight |
246.25 g/mol |
IUPAC Name |
4-[1-(2,5-difluorophenyl)ethyl]benzaldehyde |
InChI |
InChI=1S/C15H12F2O/c1-10(12-4-2-11(9-18)3-5-12)14-8-13(16)6-7-15(14)17/h2-10H,1H3 |
InChI Key |
LFKYAQADFJJHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=O)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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